An In-Depth Technical Guide to 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine (CAS: 1227581-92-1)
An In-Depth Technical Guide to 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine (CAS: 1227581-92-1)
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern drug discovery, the strategic incorporation of fluorinated heterocycles is a cornerstone of lead optimization. 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine (CAS: 1227581-92-1) is a highly specialized, multifunctional building block that perfectly exemplifies this paradigm. By combining a classic kinase hinge-binding motif (the 2-aminopyridine core) with the profound electronic and steric effects of a trifluoromethyl (-CF₃) group and a methoxy (-OCH₃) group, this compound offers a privileged starting point for designing potent, metabolically stable therapeutics.
As a Senior Application Scientist, I frequently utilize this scaffold to overcome common attrition factors in early-stage drug development, such as rapid cytochrome P450 (CYP450) mediated clearance and poor target selectivity. This guide dissects the structural causality behind its properties and provides validated experimental workflows for its application.
Structural & Electronic Profiling: The "Push-Pull" System
The unique physicochemical behavior of 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine is governed by a complex interplay of electronic effects. The pyridine core is inherently electron-deficient, but the substituents create a highly polarized "push-pull" dynamic.
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The "Push" (+M Effects): Both the 2-amino group and the 4-methoxy group act as strong electron-donating groups via resonance (+M effect). They push electron density into the pyridine ring, specifically enriching the ortho and para positions (positions 3 and 5).
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The "Pull" (-I, -M Effects): The 3-trifluoromethyl group is a powerful electron-withdrawing group. Positioned exactly where electron density is highest, it creates a stabilizing dipole.
Causality in Drug Design:
This push-pull system significantly modulates the
Electronic push-pull dynamics in 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine.
Physicochemical Properties
Understanding the baseline quantitative metrics of this building block is critical for predicting its behavior in biological systems. The table below summarizes its core properties and their implications for lead optimization.
| Property | Value | Causality / Implication in Drug Design |
| CAS Number | 1227581-92-1 | Unique chemical identifier for procurement and database tracking. |
| Molecular Formula | C₇H₇F₃N₂O | Defines the stoichiometric composition. |
| Molecular Weight | 192.14 g/mol | Highly efficient ligand efficiency (LE) metric; leaves ample MW budget (<500 Da) for downstream functionalization. |
| Topological Polar Surface Area | ~48.1 Ų | Falls within the ideal range (<90 Ų) for excellent membrane permeability and potential blood-brain barrier (BBB) penetration. |
| LogP (Estimated) | 1.8 - 2.5 | Optimal lipophilicity for oral bioavailability; the lipophilic -CF₃ is perfectly balanced by the polar -NH₂ and -OCH₃ groups. |
| Hydrogen Bond Donors | 1 (-NH₂) | Critical for anchoring to target proteins (e.g., kinase hinge regions). |
| Hydrogen Bond Acceptors | 3 (N, O, F) | Facilitates interactions with solvent or specific active site residues. |
Applications in Target-Directed Drug Design
The 2-Aminopyridine Kinase Hinge Binder
The 2-aminopyridine motif is a "privileged scaffold" in the development of kinase inhibitors (e.g., targeting PI3K, ALK, and BTK) . The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor, forming a bidentate interaction with the backbone amides of the kinase hinge region (typically a Valine or Methionine residue).
The addition of the 3-CF₃ group in this specific compound forces the molecule to occupy the lipophilic "selectivity pocket" adjacent to the hinge, drastically improving target selectivity over off-target kinases.
Metabolic Shielding via Fluorination
A primary cause of clinical failure is poor pharmacokinetics due to rapid hepatic metabolism. Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. By placing a highly stable C-F bond at the 3-position, this compound effectively blocks oxidative metabolism at one of the most vulnerable sites on the pyridine ring . Furthermore, the steric bulk of the -CF₃ group shields the adjacent 4-methoxy group from rapid O-demethylation, prolonging the compound's half-life in vivo.
Experimental Protocol: Validating Metabolic Stability
To empirically prove the metabolic stability conferred by the -CF₃ and -OCH₃ groups, researchers must utilize a self-validating Human Liver Microsome (HLM) Stability Assay . The following protocol details the exact methodology and the scientific causality behind each step.
Step-by-Step HLM Assay Methodology
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Preparation of the Matrix:
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Action: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
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Causality: 0.5 mg/mL provides sufficient CYP450 enzymatic activity to detect turnover without causing excessive non-specific protein binding, which would artificially lower the free fraction of the drug and skew clearance calculations.
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Compound Spiking:
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Action: Add the test compound (synthesized from the 1227581-92-1 scaffold) to a final concentration of 1 µM (using <0.1% DMSO final concentration).
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Causality: 1 µM ensures the substrate concentration is well below the Michaelis-Menten constant (
) for most CYP enzymes, ensuring the reaction follows first-order kinetics necessary for accurate half-life ( ) determination.
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Thermal Pre-Incubation:
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Action: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
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Causality: Ensures the system reaches thermal equilibrium before the reaction starts, preventing artificial lag phases in the kinetic degradation curve.
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Reaction Initiation:
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Action: Initiate the reaction by adding NADPH (Nicotinamide adenine dinucleotide phosphate) to a final concentration of 1 mM.
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Causality: CYP450 enzymes are monooxygenases; they absolutely require the electron transfer provided by the NADPH cofactor to reduce molecular oxygen and metabolize the drug.
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Time-Course Sampling & Quenching:
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Action: At precise intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold acetonitrile containing an Internal Standard (e.g., 2 nM Verapamil).
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Causality: Cold acetonitrile instantly denatures the microsomal proteins, stopping the enzymatic reaction at the exact time point. The Internal Standard corrects for matrix suppression effects in the downstream mass spectrometer and accounts for any volumetric pipetting errors.
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Analysis:
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Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
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Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.
References
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Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, American Chemical Society, 2008.[Link]
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Lee, E. et al. "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase." International Journal of Molecular Sciences, MDPI, 2020.[Link]
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Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, PubMed, 2015.[Link]
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Di, L. et al. "Protocol for the Human Liver Microsome Stability Assay." ASSAY and Drug Development Technologies, National Institutes of Health (NIH), 2020.[Link]
